Ascofuranol

Description

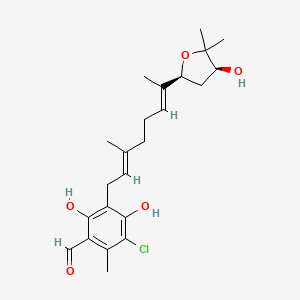

Structure

2D Structure

3D Structure

Properties

CAS No. |

51759-79-6 |

|---|---|

Molecular Formula |

C23H31ClO5 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

5-chloro-2,4-dihydroxy-3-[(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyloxolan-2-yl]-3-methylocta-2,6-dienyl]-6-methylbenzaldehyde |

InChI |

InChI=1S/C23H31ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18-19,26-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-,19-/m0/s1 |

InChI Key |

YHXSUSPTGLHIRR-UZFWGDPLSA-N |

SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2C[C@@H](C(O2)(C)C)O)O)C=O |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O |

Synonyms |

ascofuranol |

Origin of Product |

United States |

Origin and Biosynthesis of Ascofuranol

Fungal Producers and Natural Occurrence

Ascofuranol, along with its precursor ascofuranone (B1665194), is produced by a variety of filamentous fungi. researchgate.netnih.govnih.gov The primary and most well-studied producer is Acremonium egyptiacum (also known by its synonyms Acremonium sclerotigenum and Ascochyta viciae). nih.govnih.govresearchgate.netdntb.gov.ua

Beyond Acremonium egyptiacum, related compounds in the same biosynthetic family, such as ascochlorin (B1665193), have been isolated from a broader range of fungal species. These include Cylindrocladium ilicicola, Cylindrocarpon sp., Fusarium sp., Microcera sp., and Nectria coccinea. nih.gov Ascofuranone has also been identified in Paecilomyces variotii and Verticillium hemipterigenum, indicating a wide distribution of the biosynthetic machinery for these compounds among fungi. nih.gov

Fungal Producers of this compound and Related Compounds

| Fungus | Compound(s) Produced |

| Acremonium egyptiacum | This compound, Ascofuranone, Ascochlorin |

| Cylindrocladium ilicicola | Ascochlorin |

| Cylindrocarpon sp. | Ascochlorin |

| Fusarium sp. | Ascochlorin |

| Microcera sp. | Ascochlorin |

| Nectria coccinea | Ascochlorin |

| Paecilomyces variotii | Ascofuranone |

| Verticillium hemipterigenum | Ascofuranone |

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that assemble and modify precursor molecules. researchgate.netnih.govdntb.gov.uacityu.edu.hknih.govnih.govresearchgate.netnih.gov The pathway is shared with the related compound ascochlorin up to a key intermediate, after which it branches to form this compound. nih.govnih.govresearchgate.net

Identification of Precursors (e.g., Orsellinic Acid, Farnesyl Diphosphate)

The biosynthesis of this compound begins with two fundamental precursor molecules: orsellinic acid and farnesyl diphosphate (B83284) (FPP). researchgate.netnih.govcityu.edu.hknih.govresearchgate.net Orsellinic acid is a polyketide, while farnesyl diphosphate is an isoprenoid. nih.govnih.gov The combination of these two precursors from different metabolic pathways is a hallmark of meroterpenoid biosynthesis.

Enzymatic Transformations and Key Biosynthetic Enzymes

The conversion of the initial precursors into the final this compound structure is orchestrated by a suite of specialized enzymes. researchgate.netnih.govcityu.edu.hknih.govnih.govnih.gov These enzymes are encoded by gene clusters within the fungal genome. nih.govnih.govresearchgate.net

The biosynthesis is initiated by a polyketide synthase (PKS) , which is responsible for the formation of orsellinic acid. researchgate.netnih.govcityu.edu.hknih.govnih.gov Following this, a prenyltransferase (PT) catalyzes the farnesylation of orsellinic acid, attaching the farnesyl group from FPP to the aromatic ring. researchgate.netnih.govcityu.edu.hknih.govnih.gov This prenylation step is a crucial reaction that merges the polyketide and isoprenoid pathways. nih.gov

A key modification in the this compound biosynthetic pathway is the introduction of a chlorine atom, a reaction catalyzed by a halogenase enzyme. researchgate.netnih.gov This enzymatic halogenation occurs on the aromatic ring of the growing molecule. researchgate.net

The intricate ring system of this compound is formed through the action of monooxygenases and terpene cyclases . researchgate.netnih.govcityu.edu.hknih.govnih.govnih.gov A P450 monooxygenase, AscH, hydroxylates a specific carbon on the farnesyl side chain of a late-stage intermediate. nih.govnih.govresearchgate.net This hydroxylation is a critical step that directs the pathway towards this compound synthesis. nih.gov

Following hydroxylation, a membrane-bound terpene cyclase , AscI, facilitates the cyclization of the modified side chain to form the characteristic tetrahydrofuran (B95107) ring of this compound. researchgate.netnih.govnih.govresearchgate.netcityu.edu.hk This cyclization is a pivotal step in establishing the final stereochemistry and structure of the molecule. nih.gov The entire biosynthetic pathway is a highly regulated and efficient process, showcasing the complex chemical capabilities of fungi. nih.gov

Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (if identified) | Function |

| Polyketide Synthase (PKS) | - | Synthesis of orsellinic acid |

| Prenyltransferase (PT) | - | Farnesylation of orsellinic acid |

| Halogenase | - | Chlorination of the aromatic ring |

| Monooxygenase | AscH (P450) | Hydroxylation of the farnesyl side chain |

| Terpene Cyclase | AscI | Formation of the tetrahydrofuran ring |

Branching Points and Divergent Pathways to Related Meroterpenoids

The biosynthesis of this compound is intricately linked to the production of other related meroterpenoids, most notably ascochlorin. researchgate.netpnas.orgnih.gov These structurally similar compounds originate from a shared metabolic pathway that diverges at a critical branching point. nih.gov The common precursor for both ascofuranone (the oxidized form of this compound) and ascochlorin is ilicicolin A epoxide. researchgate.netnih.govbeilstein-journals.org The fate of this intermediate determines which final compound is produced by the fungus Acremonium egyptiacum. researchgate.net

The divergence in the pathway is dictated by the action of two distinct terpene cyclases. researchgate.netbeilstein-journals.org

Ascochlorin Pathway : The biosynthesis of ascochlorin proceeds when the membrane-bound terpene cyclase, AscF, processes the common precursor, ilicicolin A epoxide. researchgate.netpnas.orgnih.gov This enzyme catalyzes a cyclization reaction to form the cyclohexanone (B45756) ring characteristic of ascochlorin. nih.govbeilstein-journals.org

This compound/Ascofuranone Pathway : The pathway to this compound branches off from ilicicolin A epoxide through a two-step process initiated by a different set of enzymes. researchgate.netnih.gov First, the P450 monooxygenase, AscH, hydroxylates the precursor at the C-16 position. researchgate.netpnas.orgnih.gov Following this hydroxylation, a second membrane-bound terpene cyclase, AscI, catalyzes an intramolecular cyclization to form the tetrahydrofuran ring of this compound. researchgate.netnih.govnih.gov this compound is then subsequently oxidized by a dehydrogenase, AscJ, to yield the final product, ascofuranone. nih.govnih.gov

This bifurcation is a clear example of how a single precursor can be channeled into different biosynthetic routes to generate structural diversity in fungal secondary metabolites. nih.gov Both pathways originate from the farnesylation of orsellinic acid, a common starting point for numerous fungal meroterpenoids. pnas.orgnih.gov

Genetic and Molecular Basis of Biosynthesis

Identification of Biosynthetic Gene Clusters

The genetic foundation for the biosynthesis of this compound and its related compound, ascochlorin, is unusual for fungal secondary metabolites. researchgate.net Instead of a single, contiguous gene cluster, the necessary genes are organized into two distinct clusters located at separate loci on different chromosomes. researchgate.netpnas.orgnih.gov This multilocus arrangement is a rare phenomenon in fungal metabolic pathways. researchgate.netnih.gov

The identification of these clusters was accomplished through a combination of genome-wide differential expression analysis, gene deletion experiments, and heterologous expression studies. researchgate.netnih.gov

The asc-1 Cluster : This cluster contains the genes ascA through ascG, which are responsible for the biosynthesis of ascochlorin from the shared precursor, ilicicolin A epoxide. researchgate.netnih.gov Crucially, this cluster also includes the gene ascR, which encodes a transcriptional regulator. researchgate.netpnas.org

The asc-2 Cluster : This smaller, distantly located cluster houses the genes essential for the final steps of ascofuranone biosynthesis. researchgate.net It comprises ascH, ascI, and ascJ, which encode the P450 monooxygenase, the terpene cyclase specific for this compound formation, and the dehydrogenase, respectively. researchgate.netnih.govsecondarymetabolites.org

This discovery highlights that the complete biosynthetic pathway is encoded by genes distributed across different genomic regions, a finding that complicates traditional genome mining approaches for natural product discovery. pnas.orgnih.gov

Regulation of Gene Expression

Despite being physically separated in the genome, the two gene clusters involved in this compound and ascochlorin biosynthesis appear to be co-regulated by a single transcription factor, AscR. researchgate.netnih.govnih.gov AscR, a Zn(II)2Cys6 binuclear cluster protein, is encoded within the asc-1 cluster and is believed to act as a positive regulator for the expression of genes in both the asc-1 and asc-2 clusters. nih.gov

Evidence for this coregulation comes from several key findings:

A conserved DNA motif (containing a CGG triplet), which is a known binding site for this class of transcription factors, was found in the promoter regions of the genes in both clusters. nih.gov

Constitutive expression of the ascR gene in A. egyptiacum led to the production of both ascofuranone and ascochlorin, confirming its role in activating both pathways. nih.gov

Comparative transcription analysis showed that the expression of genes in both clusters was significantly induced under culture conditions that favored the production of the metabolites. nih.gov

This centralized control mechanism ensures the coordinated expression of all genes necessary for the branched pathway, even though they are located in different parts of the genome. nih.gov The tight regulation is likely necessary to prevent the accumulation of the bioactive compounds to toxic levels that could inhibit the fungus's own growth by interfering with its respiratory chain. nih.gov

Heterologous Expression and Pathway Reconstruction Approaches

The elucidation of the complete biosynthetic pathway of this compound was significantly advanced by heterologous expression and in vitro pathway reconstruction. researchgate.net These techniques involve transferring the identified biosynthetic genes from the native producer, A. egyptiacum, into a more genetically tractable host organism, such as Aspergillus sojae or Aspergillus oryzae, to study enzyme function and reconstruct the metabolic sequence. nih.govnih.govjst.go.jp

Researchers successfully expressed the ascofuranone biosynthetic genes (ascA-E and H-J) in A. sojae. nih.govjst.go.jp This resulted in the production of ascofuranone and its precursor, ilicicolin A, demonstrating the functional transfer of the pathway. nih.gov Interestingly, the production in the heterologous host was dependent on the addition of an adequate concentration of chloride ions to the culture medium. nih.govjst.go.jp

In vitro reconstructions using cell-free homogenates of A. sojae expressing specific enzymes were critical in confirming the function of individual proteins. nih.gov These experiments definitively showed the sequential action of AscH, AscI, and AscJ in converting the common precursor, ilicicolin A epoxide, into ascofuranone via the intermediate this compound. nih.govresearchgate.net This approach allowed for the precise characterization of each enzymatic step in the final stages of this compound biosynthesis. nih.govresearchgate.net

Bioengineering Strategies for Enhanced Production

The identification of the complete set of biosynthetic genes for this compound has opened the door to metabolic engineering strategies aimed at improving its production for potential clinical applications. researchgate.netpnas.org A key challenge in the natural fermentation process is the co-production of ascochlorin, a compound that inhibits the mammalian respiratory chain and is therefore an undesirable byproduct. nih.govjst.go.jp

Bioengineering efforts have focused on two main strategies:

Selective Production in the Native Host : A significant breakthrough was the creation of an A. egyptiacum strain that selectively produces ascofuranone. researchgate.netnih.gov This was achieved by genetically blocking the competing ascochlorin pathway through the targeted deletion of the ascF gene, which encodes the terpene cyclase essential for ascochlorin synthesis. researchgate.netpnas.orgnih.gov This redirects the entire pool of the common precursor, ilicicolin A epoxide, towards the ascofuranone pathway, eliminating the problematic ascochlorin co-product. researchgate.net

Enhanced Precursor Supply in Heterologous Hosts : In the heterologous A. sojae expression system, the production of the precursor ilicicolin A was successfully increased. nih.govresearchgate.net This was accomplished by enhancing the expression of the gene for AscD, identified as a rate-determining enzyme in the early stages of the pathway, using a multi-copy integration system. nih.govjst.go.jpresearchgate.net

These genetic manipulations pave the way for the development of cost-effective and scalable fermentation processes for the mass production of ascofuranone, which is crucial for its further investigation as a therapeutic agent. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Ascofuranol and Its Analogues

Elucidation of Key Structural Motifs Correlating with Biological Activity

The biological activity of ascofuranol is intrinsically linked to several key structural features. Research has identified specific moieties and configurations that are essential for its action, particularly its inhibitory effects on enzymes like the trypanosome alternative oxidase (TAO). nih.gov

The core structure of this compound consists of a substituted phenolic head group connected to a terpenoid side chain. tandfonline.comnih.gov Key structural motifs critical for its biological activity include:

The 5-chloroorcylaldehyde moiety: This aromatic "head" of the molecule is a crucial pharmacophore. Studies on related compounds have shown that the removal or significant alteration of this chlorinated aldehyde group leads to a substantial decrease in biological potency. vulcanchem.com For instance, the absence of the chloro group at the R2 position can result in a significant reduction in potency against the target enzyme. nih.gov

The Terpenoid Side Chain: The long, lipophilic side chain, specifically the trimethylcyclohexanone (B1229504) ring, plays a significant role in binding to the target. pnas.orgpnas.org The specific stereochemistry and conformation of this chain are important for proper interaction within the binding site of target enzymes.

The Tetrahydrofuran (B95107) Ring: The central five-membered oxygen-containing ring, which is characteristic of this compound, is formed through the cyclization of a precursor. nih.gov This ring structure and its substituents are vital for positioning the other key motifs correctly for biological interaction.

Impact of Specific Functional Group Modifications on Preclinical Potency and Selectivity

Modifying specific functional groups on the this compound scaffold has provided significant insights into the features governing its potency and selectivity.

Chlorination of the Aromatic Ring: The chlorine atom on the orcylaldehyde ring is a major contributor to the inhibitory activity against TAO. The removal of this chlorine atom in analogues results in a marked decrease in potency, diminishing both enzymatic inhibition and selectivity. nih.gov

Phenolic Hydroxyl Group: The free phenolic hydroxyl group is important for activity. Masking this group, for example, as an acetate (B1210297) ester, can influence the compound's potency. In some cases, the masked analogue showed higher than expected inhibitory activity, which was hypothesized to be due to the in-assay cleavage of the ester to reveal the active free phenol. nih.gov

Side Chain Modifications: Alterations to the terpenoid side chain can significantly impact activity. For example, in the closely related ascochlorin (B1665193) analogues, saturation of the double bonds at the C-4′/C-5′ position was found to abolish antifungal activity against Aspergillus fumigatus. vulcanchem.com Modifications at the C-8' position, such as acetylation, have been shown to preserve activity, while other changes can alter the compound's cytotoxic profile. vulcanchem.com

The following table summarizes the effects of some functional group modifications on the activity of this compound-like compounds against Trypanosoma brucei brucei.

| Compound Modification | Effect on Potency | Reference |

| Des-chloro modification | 1–3 pIC50 unit reduction | nih.gov |

| OAc masked phenol | Higher than expected activity | nih.gov |

Comparative SAR Analysis with Structurally Related Meroterpenoids

Comparing the SAR of this compound with its biosynthetic precursors and related meroterpenoids, such as ascofuranone (B1665194) and ascochlorin, provides a broader understanding of the structural requirements for activity. pnas.orgresearchgate.net

Ascofuranone is a close structural analogue and a biosynthetic precursor to this compound. tandfonline.comnih.gov It shares the same 5-chloroorcylaldehyde head and a similar terpenoid tail but differs in the structure connecting them. SAR studies on ascofuranone analogues have been particularly informative for understanding the inhibition of the trypanosome alternative oxidase. nih.gov Like this compound, the 5-chloroorcylaldehyde moiety is considered an essential pharmacophore for ascofuranone's activity. vulcanchem.com Synthetic efforts to create ascofuranone-like compounds have confirmed that the aromatic head group and the side chain are both critical for binding and inhibition. nih.gov

Ascochlorin is another related meroterpenoid that shares the 5-chloroorcylaldehyde core. mdpi.com Comparative SAR studies reveal both commonalities and differences in the structural requirements for various biological activities.

Essential Moieties: For antifungal activity against A. fumigatus, the 5-chloroorcylaldehyde moiety is essential. vulcanchem.commdpi.com Its replacement with a benzoquinone moiety, as seen in fimetarin A, leads to a significant decrease in inhibitory activity. mdpi.com

Unsaturated Side Chain: The presence of two conjugated double bonds at positions C-2′/C-3′ and C-4′/C-5′ in the side chain is crucial for strong antifungal activity. vulcanchem.commdpi.com Analogues with a saturated C-4′/C-5′ bond show no activity. mdpi.com

Functional Group Modifications: Acetylation at the C-8′ position of the ascochlorin backbone does not significantly diminish antifungal activity. mdpi.com In some cases, this modification is proposed to be essential for activity against certain pathogens like Candida albicans. mdpi.com

The table below shows the antimicrobial activity of ascochlorin and some of its analogues.

| Compound | A. fumigatus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Ascochlorin | 1.25 ± 0.3 | 8.7 ± 1.1 | vulcanchem.com |

| Ilicicolin F | 2.1 ± 0.5 | 12.4 ± 2.3 | vulcanchem.com |

| 8′-O-Acetylascochlorin | 4.1 ± 0.9 | 20.0 ± 3.7 | vulcanchem.com |

| Fimetarin A (benzoquinone analogue) | 20.0 ± 4.2 | >50 | vulcanchem.commdpi.com |

Mechanistic Investigations of Ascofuranol S Biological Actions

Modulation of Cellular Signaling Pathways

Ascofuranol exerts its biological effects by modulating several key cellular signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Ras/Raf/MEK/ERK Signaling Cascade Components

This compound has been shown to suppress the Ras/Raf/MEK/ERK signaling cascade, a critical pathway in transmitting signals from surface receptors to the DNA in the nucleus. ebi.ac.ukoup.com Research indicates that this compound can inhibit the phosphorylation of essential components of this pathway, including Ras, Raf, MEK, and extracellular signal-regulated kinase (ERK). ebi.ac.ukoup.comresearchgate.net This inhibitory action is observed in response to stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA). oup.comcapes.gov.br By suppressing the phosphorylation of these kinases, this compound effectively blocks the downstream signaling that leads to the activation of transcription factors involved in gene expression. ebi.ac.ukcapes.gov.brnih.gov Notably, the inhibitory effect of this compound appears to be specific to the ERK pathway, as it does not affect the phosphorylation of p38 and JNK/mitogen-activated protein kinases. ebi.ac.ukresearchgate.netnih.gov This suggests that the primary target of this compound within this cascade is located upstream of the ERK signaling pathway, possibly at or above Ras. oup.comcapes.gov.br

The inhibition of the Ras/Raf/MEK/ERK pathway by this compound has been linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression, which plays a significant role in cancer invasion and metastasis. oup.comcapes.gov.br Furthermore, this compound has been found to selectively inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and its downstream kinases like Raf-1, MEK-1/2, and ERK-1/2. ebi.ac.uk

Targeting of AP-1 Transcription Factor Activity

This compound has been found to specifically inhibit the gene expression of matrix metalloproteinase-9 (MMP-9) by blocking the activation of the activator protein-1 (AP-1) transcription factor stimulated by phorbol myristate acetate (PMA). oup.comcapes.gov.br AP-1 is a crucial regulator of gene expression in response to various stimuli, including growth factors and stress signals. The inhibition of AP-1 activity by this compound is a key mechanism underlying its anti-tumor effects, as AP-1 is involved in cancer cell invasion and metastasis. oup.com The suppression of AP-1 activation by this compound is linked to its ability to inhibit the upstream Ras/Raf/MEK/ERK signaling pathway. ebi.ac.ukcapes.gov.br

Impact on mTOR Complex 1 (mTORC1) Pathway

This compound demonstrates inhibitory effects on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism. ebi.ac.ukresearchgate.netnih.gov Studies have shown that this compound suppresses the insulin-like growth factor-1 (IGF-1)-induced phosphorylation of mTOR. ebi.ac.ukresearchgate.netnih.gov This inhibition is mediated through the upregulation of AMP-activated protein kinase (AMPK) and the downregulation of Akt phosphorylation. researchgate.netnih.gov

Specifically, this compound selectively targets mTORC1 by affecting the phosphorylation of its component, Raptor, without impacting mTORC2. ebi.ac.ukresearchgate.net This selective inhibition of mTORC1 leads to the suppression of downstream effectors like p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. researchgate.net The inhibitory action of this compound on the mTORC1 pathway has been linked to the suppression of cancer cell migration and invasion by preventing actin cytoskeleton organization and focal adhesion kinase (FAK) activation. researchgate.netnih.gov Additionally, this compound has been shown to inhibit the synthesis of hypoxia-inducible factor-1α (HIF-1α) protein by suppressing the Akt/mTOR/p70S6K pathway. ebi.ac.uknih.gov

Regulation of Cell Cycle Progression (e.g., G1 arrest, p21 induction)

This compound has been demonstrated to regulate cell cycle progression, primarily by inducing a G1 phase arrest in human cancer cells. nih.govaacrjournals.org This cell cycle arrest occurs without causing cytotoxicity. nih.gov The induction of G1 arrest is a key component of this compound's antitumor activity. psu.edu

A primary mechanism behind this G1 arrest is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.govaacrjournals.orgaacrjournals.org Ascofuranone (B1665194) treatment leads to an increased expression of p21, which then associates with cyclin-dependent kinase 2 (CDK2) and prevents the formation of the CDK2-cyclin E complex. nih.govaacrjournals.org This inhibition of CDK2 activity leads to the inactivation of the E2F transcriptional activity, ultimately halting the cell cycle in the G1 phase. nih.gov

Interestingly, the induction of p21 by this compound can occur through both p53-dependent and p53-independent mechanisms. This compound can activate p53, leading to the transcription of its target genes, including p21. aacrjournals.org However, studies in p53-deficient cells have shown that this compound can still induce p21 expression and G1 arrest. nih.govaacrjournals.org This p53-independent induction of p21 is achieved through the downregulation of the proto-oncogene c-Myc. nih.govaacrjournals.orgneoplasiaresearch.com this compound suppresses c-Myc expression, which in turn relieves the transcriptional repression of the p21 promoter by c-Myc. nih.govaacrjournals.org

Enzyme Inhibition Studies

This compound's biological activity is also attributed to its ability to inhibit specific enzymes critical for cellular processes.

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition and Ubiquinone Binding Site Interaction

This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govmedchemexpress.commedchemexpress.commedchemexpress.eu This enzyme is located on the inner mitochondrial membrane and plays a role in the respiratory chain by transferring electrons to the ubiquinone pool. nih.govrcsb.orgresearchgate.net The inhibition of hDHODH by this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. researchgate.netnii.ac.jp

Co-crystallographic analysis has revealed that this compound and its derivatives bind to the ubiquinone binding site of hDHODH. nih.govrcsb.orgresearchgate.net This binding occurs within a hydrophobic pocket formed by the N-terminal extension of the enzyme. nih.govresearchgate.net The interaction involves hydrogen bonding, halogen bonds, and hydrophobic interactions between the substituents of the benzene (B151609) ring of this compound and the amino acid residues of the enzyme. nih.gov The furanone ring of this compound, while contributing to its inhibitory activity, has been shown to be dispensable for hDHODH inhibition. nih.gov

The inhibitory concentration (IC50) of this compound against hDHODH has been measured to be 37.5 nM. nih.gov This potent inhibition of hDHODH is considered a key mechanism for the selective cytotoxicity of this compound against cancer cells, particularly under hypoxic and nutrient-deprived conditions found in the tumor microenvironment. nih.govrcsb.org

Table 1: IC50 Values of this compound and Derivatives against hDHODH

| Compound | IC50 (nM) |

| This compound (1) | 37.5 |

| Racemic-AF (2) | 97.4 |

| Colletochlorin B (3) | 74.1 |

| Brequinar | 4.6 |

| A771726 | 773 |

| Data sourced from a study on the selective cytotoxicity of dihydroorotate dehydrogenase inhibitors. nih.gov |

Trypanosome Alternative Oxidase (TAO) Inhibition and Mitochondrial Electron Transport System Disruption

This compound is a potent inhibitor of the Trypanosome Alternative Oxidase (TAO), a key enzyme in the mitochondrial electron transport system of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. core.ac.uknih.govresearchgate.net This enzyme is crucial for the parasite's survival, particularly in its bloodstream form, as it is the terminal oxidase in a cyanide-insensitive respiratory chain. core.ac.ukresearchgate.net Notably, TAO is absent in mammalian hosts, making it an attractive target for chemotherapeutic intervention. core.ac.uknih.gov

The inhibitory action of this compound targets the ubiquinol-binding site of TAO. mdpi-res.com This leads to a disruption of the mitochondrial electron transport system, which is composed of glycerol-3-phosphate dehydrogenase and TAO. researchgate.net Studies have shown that this compound strongly inhibits the ubiquinol (B23937) oxidase activity of TAO, effectively blocking the parasite's mitochondrial respiration. researchgate.net This inhibition of the glycerol-3-phosphate oxidase system occurs at nanomolar concentrations. core.ac.uk The mechanism is believed to be competitive inhibition with respect to ubiquinone, suggesting that the quinone-like structure of this compound is critical for its inhibitory function. core.ac.uk The disruption of this essential metabolic pathway is ultimately lethal to the parasite. nih.gov

Inhibition of Other Relevant Enzymatic Targets (e.g., Testosterone-5α-reductase)

Beyond its well-documented effects on trypanosomes, this compound has been investigated for its potential to inhibit other enzymes, including testosterone-5α-reductase. scribd.comdntb.gov.ua This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibitors of 5α-reductase are used in the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgmdpi.com While the primary focus of this compound research has been on its antitrypanosomal activity, its structural features suggest potential interactions with other enzyme systems. Further research is needed to fully elucidate the extent and significance of this compound's inhibitory activity on testosterone-5α-reductase and other relevant enzymes.

Effects on Mitochondrial Bioenergetics (excluding human clinical context)

This compound's primary mechanism of action in trypanosomes directly impacts mitochondrial bioenergetics. By inhibiting the Trypanosome Alternative Oxidase (TAO), this compound disrupts the mitochondrial electron transport chain, which is essential for ATP production in the parasite. core.ac.uknih.govresearchgate.net In the bloodstream form of T. brucei, the parasite relies on a unique respiratory pathway where TAO serves as the terminal oxidase. core.ac.ukresearchgate.net Inhibition of TAO by this compound leads to a collapse of the mitochondrial membrane potential, a critical component of cellular energy production. unc.edu This disruption of mitochondrial respiration and energy metabolism is a key factor in the compound's trypanocidal activity. researchgate.net The parasite's reliance on this specific mitochondrial pathway, which is absent in its mammalian host, underscores the targeted nature of this compound's effect on mitochondrial bioenergetics. core.ac.uknih.gov

Mechanisms of Antiproliferative and Cytotoxic Effects in Preclinical Models

In preclinical cancer models, ascofuranone, a closely related compound to this compound, has demonstrated significant antiproliferative and cytotoxic effects through various mechanisms.

Induction of Cell Death Pathways

The cytotoxic effects of compounds like ascofuranone are often linked to the induction of programmed cell death, or apoptosis. scielo.orgnih.govnih.gov This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. scielo.orgmdpi.com The intrinsic pathway involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, leading to the activation of caspases, the executioner enzymes of apoptosis. scielo.org Given this compound's known impact on mitochondrial function, it is plausible that its cytotoxic effects in cancer cells could be mediated, at least in part, through the intrinsic apoptotic pathway.

Inhibition of Cell Migration and Invasion

Metastasis, the spread of cancer cells to distant sites, is a major contributor to cancer mortality and involves complex processes of cell migration and invasion. nih.govnih.gov Ascofuranone has been shown to suppress the migration and invasion of cancer cells. researchgate.net The underlying mechanism involves the inhibition of the mTOR complex 1 (mTORC1) signaling pathway, which plays a crucial role in cell growth and proliferation. researchgate.net This inhibition leads to a disruption of the actin cytoskeleton organization and a decrease in the activation of focal adhesion kinase (FAK), both of which are essential for cell motility. researchgate.net Specifically, ascofuranone was found to suppress IGF-1-induced cell migration and invasion by blocking the organization of the actin cytoskeleton. researchgate.net

Table 1: Effects of Ascofuranone on Cancer Cell Migration and Invasion

| Cell Line | Assay | Effect of Ascofuranone | Key Pathway Involved |

|---|---|---|---|

| Multiple Cancer Cell Lines | Scratch Wound Healing | Suppression of IGF-1-induced cell migration researchgate.net | mTORC1 researchgate.net |

| Multiple Cancer Cell Lines | Matrigel Invasion | Suppression of IGF-1-induced cell invasion researchgate.net | mTORC1 researchgate.net |

| Cancerous Metastatic Lung Tissues (in vivo) | Western Blotting | Suppression of FAK and mTOR phosphorylation researchgate.net | mTORC1 researchgate.net |

Immunomodulatory Mechanisms and Cellular Responses (preclinical)

The immune system plays a critical role in combating diseases, and compounds that can modulate its response are of significant therapeutic interest. nih.govfrontiersin.orgmdpi.com Preclinical studies have begun to explore the immunomodulatory potential of various natural compounds. nih.govmdpi.com These agents can influence the activity of immune cells such as T cells, macrophages, and dendritic cells, thereby altering the production of cytokines and other inflammatory mediators. frontiersin.orgnih.govnih.gov While direct preclinical evidence for this compound's immunomodulatory mechanisms is still emerging, its known biological activities suggest potential interactions with immune pathways. For instance, the modulation of mitochondrial function can impact immune cell activation and responses. Further research in preclinical models is necessary to delineate the specific immunomodulatory mechanisms of this compound and its effects on cellular immune responses. nih.govmdpi.commedrxiv.orgaltasciences.com

Preclinical Efficacy and Potential Therapeutic Applications

Anti-Parasitic Potential in Preclinical Models

Ascofuranol has shown considerable promise as a chemotherapeutic agent against various parasitic infections, most notably African trypanosomiasis.

In vitro assessments have established the potent trypanocidal activity of this compound. The compound has been tested against several species of trypanosomatids, the group of protozoan parasites responsible for diseases like African trypanosomiasis (sleeping sickness) and Chagas disease. These laboratory studies are crucial for determining the direct effect of the compound on the parasites. Research has demonstrated that this compound is a highly potent inhibitor of the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiratory chain. researchgate.net This inhibition is a critical mechanism behind its anti-parasitic action. Studies have focused on bloodstream forms of parasites such as Trypanosoma brucei rhodesiense and Trypanosoma cruzi, which are relevant to the disease stages in humans.

The promising in vitro results for this compound have been successfully translated into in vivo animal models, particularly in mice infected with African trypanosomes. In studies involving mice infected with Trypanosoma vivax, a single dose of this compound was sufficient to cure the infected mice without the need for co-administration of glycerol (B35011). researchgate.netnih.gov Furthermore, repeated administrations of the drug enhanced its chemotherapeutic effect, allowing for lower individual doses to achieve a cure. researchgate.netnih.gov

For infections with Trypanosoma brucei brucei, consecutive administration of ascofuranone (B1665194), a derivative of this compound, also demonstrated therapeutic efficacy in mice. researchgate.net Intraperitoneal administration proved to be more effective than oral treatment, with all mice being cured after four consecutive days of treatment at a specific dose. researchgate.netnih.gov These studies highlight that consecutive administration of this compound can be an effective chemotherapeutic strategy for African trypanosomiasis. researchgate.net The compound has also been shown to have a prophylactic effect against T. vivax infection in the first two days after administration. researchgate.netnih.gov

The primary molecular target of this compound in trypanosomes is the trypanosome alternative oxidase (TAO). researchgate.netresearchgate.net TAO is a crucial component of the parasite's mitochondrial electron transport system, which is essential for energy production, particularly in the bloodstream form of the parasite. researchgate.net this compound inhibits the ubiquinol (B23937) oxidase activity of the parasite's respiratory chain. researchgate.net Since mammals lack this alternative oxidase, it represents a highly selective target for drug development, minimizing potential toxicity to the host. researchgate.net The electron transport system in trypanosomes also involves glycerol-3-phosphate dehydrogenase, which, along with TAO, is inhibited by this compound. researchgate.net

Anti-Cancer Potential in Preclinical Models

Originally investigated for its anti-tumor properties, this compound has been revisited for its potential as an anti-cancer agent. researchgate.net Its mechanisms of action in cancer cells appear to be distinct from its anti-parasitic activity but equally promising.

In vitro studies have demonstrated that this compound possesses anti-proliferative and cytotoxic effects against various human cancer cell lines. These studies are fundamental in preclinical cancer research for initial screening of potential therapeutic agents. The anti-proliferative activity of compounds is often assessed using assays like the MTT assay, which measures cell viability. For instance, studies on different cancer cell lines, such as those from colorectal cancer, have shown that certain compounds can inhibit proliferation in a concentration- and time-dependent manner. dovepress.com The mechanisms underlying these anti-tumor activities can include the induction of apoptosis (programmed cell death) and cell cycle arrest. unimi.it

| Cancer Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|

| - | Inhibition of Proliferation | - |

| - | Induction of Apoptosis | - |

| - | Cell Cycle Arrest | - |

The evaluation of anti-cancer agents in preclinical animal models, such as mouse xenograft models, is a critical step in drug development. nih.gov These models involve transplanting human tumor cells into immunocompromised mice to study tumor growth and the efficacy of potential treatments. While specific studies on this compound in preclinical animal models of tumor growth are part of its broader research history, the general approach involves monitoring tumor volume over time in response to treatment. nih.gov Successful outcomes in these models, such as significant tumor regression or inhibition of growth, provide a strong rationale for further clinical investigation. wellbeingintlstudiesrepository.orgcrownbio.com

Suppression of Metastatic Processes (in vitro and in vivo preclinical studies)

While direct studies on the anti-metastatic properties of this compound are limited, extensive preclinical research has been conducted on its derivative, ascofuranone, highlighting the potential of this chemical scaffold.

In vitro studies have demonstrated that ascofuranone can suppress the migration, invasion, and motility of various cancer cell lines. researchgate.netnih.gov The mechanism behind this involves the inhibition of the mTORC1 signaling pathway, which disrupts the organization of the F-actin cytoskeleton and blocks focal adhesion kinase (FAK) activation. researchgate.netnih.gov In laboratory assays, ascofuranone was shown to inhibit cancer cell invasion in Matrigel invasion assays and migration in scratch wound healing assays. researchgate.netnih.gov

In vivo preclinical models have substantiated these findings. Ascofuranone has been shown to suppress the pulmonary metastasis of B16 melanoma and Lewis lung carcinoma in murine models. nih.gov Research also indicates that in cancerous metastatic lung tissues, ascofuranone suppresses the phosphorylation of FAK and mTOR. researchgate.netnih.gov These results suggest that the core structure shared by this compound and ascofuranone is a promising basis for anti-metastatic agents. oup.comebi.ac.uk

Table 1: Preclinical Anti-Metastatic Activity of Ascofuranone (this compound Derivative)

| Compound | Model Type | Model/Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| Ascofuranone | In Vitro | Multiple cancer cell lines | Suppressed IGF-1-induced cell migration and invasion. | researchgate.netnih.gov |

| Ascofuranone | In Vitro | Multiple cancer cell lines | Inhibited F-actin cytoskeleton organization via mTORC1 pathway suppression. | researchgate.netnih.gov |

| Ascofuranone | In Vivo | Murine models (B16 melanoma, Lewis lung carcinoma) | Suppressed pulmonary metastasis. | nih.gov |

Anti-Inflammatory Activities in Preclinical Models

This compound has been reported to exhibit weak anti-inflammatory activity in preclinical assessments. thieme-connect.com As a member of the ascochlorin (B1665193) family of meroterpenoids, it belongs to a class of compounds known for a range of physiological activities, including immunomodulation. wikipedia.orgnih.gov While detailed studies on this compound's specific anti-inflammatory mechanisms are not widely available, the broader class of related compounds has been noted for anti-inflammatory potential. nih.gov For instance, its derivative ascofuranone has been observed to induce an inflammatory response in certain contexts, such as recruiting polymorphonuclear leukocytes and macrophages, which contributes to its anti-tumor effects rather than acting as a traditional anti-inflammatory agent. nih.gov

Table 2: Preclinical Anti-inflammatory Activity of this compound

| Compound | Model Type | Finding | Citations |

|---|

Antimicrobial Activities in Preclinical Settings

Antibacterial Efficacy

In preclinical screening assays, this compound did not demonstrate significant antibacterial activity. nih.gov In a study testing a panel of ascochlorin analogues, this compound was found to be inactive against both the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative bacterium Escherichia coli. nih.gov In contrast, its derivative, ascofuranone, showed moderate antibacterial activity against MRSA. nih.govbeilstein-archives.org This suggests that the specific structural features of ascofuranone, which differ from this compound, are more critical for antibacterial efficacy against certain pathogens. nih.gov

Antifungal Efficacy

Similar to its antibacterial profile, this compound has not shown notable efficacy against fungal pathogens in preclinical tests. nih.gov Specifically, it was found to be inactive against Aspergillus fumigatus and Candida albicans at tested concentrations. nih.gov However, other compounds within the ascochlorin family have demonstrated antifungal properties. thieme-connect.commdpi.com For example, ascochlorin itself has reported activity against C. albicans. mdpi.com This indicates that while this compound may be inactive, the broader meroterpenoid scaffold is a source of compounds with potential antifungal applications. thieme-connect.com

Table 3: Preclinical Antimicrobial Activity of this compound

| Compound | Activity Type | Pathogen | Result | Citations |

|---|---|---|---|---|

| This compound | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Inactive | nih.gov |

| This compound | Antibacterial | Escherichia coli | Inactive | nih.gov |

| This compound | Antifungal | Aspergillus fumigatus | Inactive | nih.gov |

| This compound | Antifungal | Candida albicans | Inactive | nih.gov |

Advanced Research Methodologies and Techniques in Ascofuranol Studies

Omics Technologies for Pathway and Target Discovery

Omics technologies, which provide a comprehensive view of the molecules that constitute a cell, tissue, or organism, have been fundamental in uncovering the secrets of ascofuranol biosynthesis. humanspecificresearch.orgfrontlinegenomics.comfrontiersin.orgnih.gov These high-throughput methods allow for the large-scale study of genes, transcripts, proteins, and metabolites, offering a holistic perspective on complex biological processes. humanspecificresearch.orgfrontlinegenomics.comfrontiersin.orgnih.gov

Transcriptomics for Gene Cluster Identification

Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been a powerful tool for identifying the gene clusters responsible for producing this compound and its structural analog, ascochlorin (B1665193). mdpi.comnih.govacs.org By comparing the gene expression profiles of the producing fungus, Acremonium egyptiacum, under conditions that either favor or suppress the production of these compounds, researchers have been able to pinpoint the specific genes involved in their biosynthesis. mdpi.comnih.gov

This differential gene expression analysis was crucial in locating two distinct genomic loci containing the biosynthetic gene clusters for ascofuranone (B1665194) and ascochlorin. mdpi.comnih.gov The main cluster houses the genes necessary for ascochlorin synthesis, including a key polyketide synthase (PKS) gene. mdpi.com A second, distantly located cluster contains three genes essential for the later steps of ascofuranone biosynthesis, which modify an ascochlorin precursor. mdpi.comnih.gov This approach was particularly vital because some of the core enzymes, like the terpene cyclase AscI, showed minimal resemblance to known enzymes, making their discovery through traditional homology searches challenging. nih.gov The use of quantitative real-time PCR (qRT-PCR) further helps in validating the boundaries of these gene clusters by analyzing gene expression levels under different conditions. nih.gov

Metabolomics for Pathway Intermediates and Products

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, has been instrumental in identifying the various intermediates and final products of the this compound biosynthetic pathway. nih.govnih.govduke.edu This technology allows for the comprehensive analysis of all metabolites within a biological sample, providing a snapshot of the organism's chemical phenotype. nih.govduke.edu

Through techniques like untargeted metabolomics using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS), researchers can identify a wide array of compounds produced by the fungus. nih.gov This has been crucial in elucidating the step-by-step chemical transformations, from the initial precursor, orsellinic acid, through various intermediates like ilicicolinic acid B and ilicicolin A epoxide, to the final products, ascofuranone and ascochlorin. Targeted metabolomics approaches are then often used to quantify these specific known intermediates, providing a clearer picture of the metabolic flow through the pathway. duke.edunih.gov

Genetic Engineering and Synthetic Biology Approaches

The insights gained from omics studies have paved the way for the application of powerful genetic engineering and synthetic biology techniques to manipulate and harness the this compound biosynthetic pathway. researchgate.netnih.gov

CRISPR/Cas9 System for Biosynthetic Pathway Manipulation

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing, and its application in this compound research is a prime example of its power. mdpi.comfrontiersin.orgnih.govabcam.com This technology allows for targeted gene knockouts, insertions, and modifications with high efficiency and specificity. mdpi.comabcam.comresearchgate.net

In the context of this compound, CRISPR/Cas9 has been used to genetically block the biosynthetic pathway leading to the co-production of ascochlorin. pnas.org By disrupting the function of the ascF gene, which encodes a terpene cyclase responsible for a key step in ascochlorin synthesis, researchers were able to create a strain of A. egyptiacum that selectively produces ascofuranone. pnas.org This is a significant achievement, as ascochlorin can have undesirable inhibitory effects on mammalian respiratory chain complex III. researchgate.netnih.gov The ability to perform multiplex genome editing, targeting multiple genes simultaneously, further enhances the potential for optimizing this compound production. nih.gov

Heterologous Expression Systems for Compound Production

Heterologous expression, the process of expressing a gene in a host organism that does not naturally produce the corresponding protein, has been a key strategy for both studying and producing this compound. wikipedia.orgresearchgate.netnexusacademicpublishers.com This approach allows for the functional characterization of biosynthetic genes and the development of optimized production platforms. wikipedia.orgresearchgate.netnexusacademicpublishers.com

Researchers have successfully transferred the ascofuranone biosynthetic genes (ascA-E and H-J) into the filamentous fungus Aspergillus sojae, a host known for its low levels of endogenous secondary metabolite production. researchgate.netnih.gov This not only confirmed the function of the identified genes but also created a system for producing ascofuranone and its precursor, ilicicolin A, without the contaminating ascochlorin. researchgate.netnih.gov The production in A. sojae was found to be dependent on the concentration of chloride ions in the culture medium. researchgate.netnih.gov Furthermore, by using a multi-copy integration system to enhance the expression of the rate-determining enzyme, AscD, scientists were able to significantly increase the production of ilicicolin A. researchgate.netnih.gov The development of inducible expression systems, such as the doxycycline-dependent Tet-on system, offers fine-tunable control over gene expression, which is particularly useful for producing metabolites that might be toxic to the host. nottingham.ac.uk

Advanced Spectroscopic and Structural Analysis

The definitive identification and characterization of this compound and its related compounds rely on advanced spectroscopic and structural analysis techniques. gakushuin.ac.jpdntb.gov.uabeilstein-journals.orgmeasurlabs.comresearchgate.netstructural-analyser.comsciex.com These methods provide detailed information about the molecular structure, including the arrangement of atoms and their connectivity. measurlabs.comstructural-analyser.comsciex.com

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for elucidating the complex structures of these natural products. dntb.gov.uameasurlabs.com NMR provides data on the chemical environment of individual atoms, allowing for the piecing together of the molecular puzzle. measurlabs.com High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compounds. researchgate.net The combination of these techniques, often supplemented with other methods like electronic circular dichroism (ECD) calculations, allows for the unambiguous determination of the structure and stereochemistry of compounds like this compound and its analogs. gakushuin.ac.jpresearchgate.net

In Vitro Cellular and Biochemical Assays for Biological Activity Profiling

In vitro assays are fundamental for characterizing the biological activity of Ascofuranone. These experiments, conducted in a controlled environment outside of a living organism (e.g., in test tubes or cell cultures), allow for the precise measurement of the compound's effects on specific biological processes. nih.gov

Biochemical assays directly measure the effect of Ascofuranone on purified enzymes or proteins. A key finding is its potent and specific inhibition of the ubiquinol (B23937) oxidase activity of TAO, with a reported half-maximal inhibitory concentration (IC₅₀) of just 0.13 nM. nih.gov This high potency is coupled with selectivity; a much higher concentration is needed to inhibit the mammalian mitochondrial cytochrome bc1 complex (IC₅₀ = 16 µM), highlighting the compound's specificity for the parasite's enzyme. nih.gov Assays measuring glycerol-3-phosphate-dependent mitochondrial oxygen consumption in isolated T. b. brucei mitochondria further confirmed that the site of inhibition is within the electron transport system.

Cellular assays assess the effects of Ascofuranone on whole cells. These studies have demonstrated its potent trypanocidal activity. For example, it effectively eliminates the human infective strain T. b. rhodesiense in culture with an IC₅₀ value of 1.0 nM. Beyond its anti-trypanosomal effects, in vitro assays have revealed other potential activities. In studies on the parasite Echinococcus multilocularis, Ascofuranone derivatives were shown to inhibit complex II of the mitochondrial respiratory chain. nih.gov In cancer research, assays using human cancer cell lines have shown that Ascofuranone can suppress cancer cell invasion by inhibiting the expression of matrix metalloproteinase-9 (MMP-9) and can halt tumor progression by inducing G1 phase cell cycle arrest.

Table 2: Selected In Vitro Activities of this compound

| Assay Type | Target/System | Finding | Reference |

|---|---|---|---|

| Biochemical Assay | Trypanosome Alternative Oxidase (TAO) | Potent inhibition with IC₅₀ of 0.13 nM. | nih.gov |

| Cellular Assay | Trypanosoma brucei rhodesiense culture | Inhibited parasite growth with IC₅₀ of 1.0 nM. | |

| Biochemical Assay | Mammalian Cytochrome bc1 Complex | Weak inhibition with IC₅₀ of 16 µM. | nih.gov |

| Cellular Assay | Human Osteosarcoma Cells | Suppressed MMP-9 expression and cell invasion. | researchgate.net |

| Cellular Assay | Human Breast Cancer Cells | Induced G1 phase cell cycle arrest. | researchgate.net |

In Vivo Preclinical Animal Models for Efficacy Assessment

Following promising in vitro results, the efficacy of Ascofuranone must be evaluated in living organisms. Preclinical animal models, most commonly murine (mouse) models, are indispensable for this purpose. These in vivo studies provide critical data on how a compound behaves in a complex biological system, assessing its ability to treat a specific disease.

Ascofuranone has demonstrated significant therapeutic efficacy in mouse models of African trypanosomiasis. nih.gov In mice infected with Trypanosoma brucei brucei, consecutive administration of Ascofuranone was shown to be curative. researchgate.net One successful regimen involved intraperitoneal (i.p.) administration of 100 mg/kg for four consecutive days, which cured 100% of the treated mice. researchgate.net Oral administration was also effective, although it required a higher dose regimen of 400 mg/kg for eight days to achieve a cure. researchgate.net

Early studies found that the efficacy of Ascofuranone was enhanced by co-administration with glycerol (B35011). However, subsequent research focused on optimizing the dosing regimen, leading to the successful demonstration of its efficacy without the need for glycerol, a significant step for its potential clinical application. researchgate.net Efficacy has also been demonstrated in mice infected with Trypanosoma vivax, where a single intramuscular dose of 50 mg/kg was sufficient to clear the infection. Studies have also been extended to larger animal models, investigating its efficacy against Trypanosoma congolense in calves. These in vivo models are crucial for establishing proof-of-concept and for determining effective treatment protocols before any consideration for human trials.

Table 3: Efficacy of Ascofuranone in Preclinical Animal Models of Trypanosomiasis

| Animal Model | Parasite Species | Administration Regimen | Outcome | Reference |

|---|---|---|---|---|

| Mouse | T. b. brucei | 100 mg/kg, i.p., for 4 days | 100% cure rate. | researchgate.net |

| Mouse | T. b. brucei | 400 mg/kg, oral, for 8 days | 100% cure rate. | researchgate.net |

| Mouse | T. vivax | 50 mg/kg, i.m., single dose | Cleared infection. | |

| Calf | T. congolense | 25 mg/kg, i.m. | Investigated for efficacy. |

Future Directions and Emerging Research Avenues for Ascofuranol

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of ascofuranol, a complex process, is not yet fully understood. While key enzymes in related pathways have been identified, such as type III polyketide synthase and O-methyltransferases, significant gaps in knowledge remain regarding the specific enzymes and regulatory networks governing this compound production. mdpi.com Future research will likely focus on identifying and characterizing the complete set of biosynthetic enzymes involved in its synthesis. Understanding the regulatory mechanisms, including the role of transcription factors and signaling molecules that trigger its production in fungi like Acremonium egyptiacum, is crucial. researchgate.net This knowledge could enable the targeted production of this compound and its analogues through genetic engineering of the producing organisms.

Recent studies on other fungal metabolites have highlighted the complexity of biosynthetic pathways, often involving enzymatic cascades and intricate regulatory networks. mdpi.comelifesciences.org For this compound, challenges remain in validating the functions of putative enzymes and understanding how environmental or chemical stressors activate its biosynthetic gene cluster. mdpi.com Advanced molecular techniques, such as CRISPR-based gene editing and transcriptomics, will be instrumental in unraveling these undiscovered aspects of this compound biosynthesis. mdpi.com

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Potency and Specificity

The development of novel this compound analogues with improved therapeutic properties is a key area of future research. researchgate.net Rational design, guided by an understanding of the structure-activity relationships, aims to create derivatives with enhanced potency against specific targets and increased specificity to minimize off-target effects. nih.govnih.gov The synthesis of such analogues will involve modifying the core structure of this compound, such as the electron-rich aromatic ring, aldehyde group, and lipophilic side chain, which are thought to contribute to its rapid clearance and low oral bioavailability. researchgate.net

While ascofuranone (B1665194), a related compound, is a potent inhibitor of trypanosome alternative oxidase (TAO), some of its analogues also inhibit the cytochrome bc1 complex, highlighting the need for more specific inhibitors. researchgate.net The lengthy and costly chemical synthesis of these compounds presents a challenge, making the generation of analogues through biological methods an attractive alternative. researchgate.net Future efforts will likely focus on synthesizing and evaluating a wide range of this compound derivatives to identify candidates with optimal therapeutic profiles. nih.gov

Comprehensive Characterization of Additional Molecular Targets and Off-Target Interactions

A thorough understanding of this compound's molecular interactions is essential for its development as a therapeutic agent. While its primary targets, such as the trypanosome alternative oxidase, are known, identifying additional molecular targets and potential off-target interactions is crucial for predicting its full range of biological effects and potential side effects. researchgate.netscielo.org.mx Small molecules often interact with multiple targets, a phenomenon known as polypharmacology, which can lead to both beneficial therapeutic effects and adverse reactions. scielo.org.mx

Future research will employ target deconvolution techniques to identify the complete target profile of this compound. hybrigenics-services.com This involves screening the compound against a wide range of proteins to uncover both intended and unintended binding partners. nih.gov Understanding these interactions will provide a more complete picture of this compound's mechanism of action and help in the design of safer and more effective analogues. nih.govresearchgate.net

Exploration of Synergistic Effects with Existing Therapeutic Agents in Preclinical Models

Combining ascofuranone with other therapeutic agents could offer a powerful strategy to enhance its efficacy and overcome potential resistance. For instance, in the treatment of African trypanosomiasis, the co-administration of TAO inhibitors like ascofuranone with glycerol (B35011) is necessary for effective chemotherapy. researchgate.net Future preclinical studies will likely explore the synergistic effects of this compound and its analogues with a variety of existing drugs.

The goal of such combination therapies is to achieve a greater therapeutic effect than either agent alone, potentially through different mechanisms of action. nih.gov For example, combining a drug that targets a specific metabolic pathway in a pathogen with another that enhances the host's immune response could lead to improved outcomes. Investigating these synergistic interactions in relevant preclinical models will be a critical step in developing new treatment regimens.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Studies

A significant hurdle in the therapeutic application of this compound is its low oral bioavailability. researchgate.net Overcoming this challenge requires the development of advanced drug delivery systems designed to protect the compound from degradation and enhance its absorption in the body. nih.gov Various strategies are being explored to improve the bioavailability of bioactive compounds, including encapsulation in nanoparticles, liposomes, and micelles. mdpi.comfrontiersin.orgmdpi.com

These delivery systems can be engineered to release the drug at a specific site in the body, increasing its local concentration and therapeutic effect while minimizing systemic side effects. nih.govevonik.com For this compound, future research will focus on developing and testing different formulations in preclinical studies to identify the most effective delivery system for enhancing its bioavailability and therapeutic potential. mdpi.com

Application of Advanced Computational Approaches (e.g., molecular docking, AI-driven drug discovery)

Artificial intelligence (AI) and machine learning are also being increasingly used to predict the biological activities of new compounds, identify potential drug targets, and optimize drug candidates. drugdiscoverynews.comnih.gov These computational tools can analyze vast datasets to uncover patterns and relationships that would be difficult to identify through traditional methods alone. silicos-it.be The application of these advanced computational approaches will undoubtedly accelerate the discovery and development of new this compound-based therapies.

Further Investigations into Immunomodulatory Potential and Mechanisms

Emerging evidence suggests that some natural products possess immunomodulatory properties, meaning they can influence the activity of the immune system. researchgate.netnih.gov While the primary focus of this compound research has been on its antimicrobial and anticancer activities, future investigations may explore its potential to modulate immune responses. researchgate.net

This could involve studying its effects on different immune cells, such as T-cells and macrophages, and investigating its impact on the production of cytokines and other signaling molecules that regulate inflammation and immunity. nih.gov Understanding the immunomodulatory potential of this compound could open up new therapeutic avenues, particularly for diseases with an inflammatory component.

Q & A

Q. What spectroscopic methods are most reliable for distinguishing ascofuranol from structurally similar meroterpenoids?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for structural elucidation. For this compound, key distinguishing features include the 6-endo-tet cyclization pattern and hydroxylation at C-16, which produce unique chemical shifts (e.g., δ<sup>13</sup>C signals at ~70 ppm for hydroxylated carbons) . High-resolution mass spectrometry (HRMS) can further confirm molecular formulas (e.g., C25H34O5 for this compound). Comparative analysis with analogs like ascochlorin (lacking the furanol moiety) is essential .

Q. How can researchers optimize in vitro biosynthesis pathways for this compound production?

- Methodological Answer : Biosynthetic pathways involve key enzymes such as AscH (P450 oxygenase) for hydroxylation and AscI (meroterpenoid cyclase) for cyclization. Experimental design should include heterologous expression of these enzymes in Aspergillus oryzae or Saccharomyces cerevisiae, followed by LC-MS monitoring of intermediates. Kinetic studies under varying pH (5.0–7.5) and temperature (25–37°C) can identify optimal reaction conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antiparasitic activity?

- Methodological Answer : Use Trypanosoma brucei cultures in HMI-9 medium for IC50 determination via resazurin-based viability assays. Include positive controls (e.g., suramin) and negative controls (DMSO vehicle). Replicate experiments (n ≥ 3) to account for variability in parasite growth rates .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s efficacy across different Leishmania species?

- Methodological Answer : Apply a meta-analysis framework to compare datasets. Stratify results by species (e.g., L. donovani vs. L. major), assay conditions (e.g., intracellular vs. axenic amastigotes), and compound purity (HPLC-validated ≥95%). Use statistical tools like ANOVA with post-hoc Tukey tests to identify confounding variables .

Q. What strategies can validate this compound’s mitochondrial targeting mechanism in Plasmodium falciparum?

- Methodological Answer : Employ fluorescence microscopy with MitoTracker® probes to colocalize this compound (tagged with BODIPY derivatives) in parasite mitochondria. Combine with oxygen consumption assays using Seahorse XF analyzers to quantify electron transport chain inhibition. Validate specificity via CRISPR-Cas9 knockout of putative target genes (e.g., PfNDH2) .

Q. How can computational modeling improve this compound’s selectivity against host cells?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against parasite vs. human cytochrome bc1 complexes. Prioritize residues with binding energy differences ≥2 kcal/mol. Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) affinity measurements .

Data Handling and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response curves in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism® to calculate IC50 values. Report 95% confidence intervals and assess goodness-of-fit via R<sup>2</sup> ≥ 0.90. For skewed distributions, apply log-transformation before analysis .

Q. How should conflicting NMR data for this compound derivatives be addressed in publications?

- Methodological Answer : Include raw spectra in supplementary materials and annotate peak assignments using Bruker TopSpin® software. Cross-validate with 2D NMR (HSQC, HMBC) to resolve overlapping signals. Disclose solvent effects (e.g., CDCl3 vs. CD3OD) that may alter chemical shifts .

Experimental Design

Q. What controls are essential for ensuring reproducibility in this compound’s enzyme inhibition assays?

- Methodological Answer : Include (1) negative controls (enzyme + solvent), (2) positive controls (known inhibitors, e.g., atovaquone for cytochrome bc1), and (3) internal standards (e.g., NADH for activity normalization). Pre-incubate enzymes with inhibitors for ≥10 minutes before initiating reactions .

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.